N-[2-(butan-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
Overview
Description
N-[2-(butan-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with a butan-2-yl group and a dimethylphenoxy group attached to an acetamide moiety
Scientific Research Applications
N-[2-(butan-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide typically involves the reaction of 2-(3,5-dimethylphenoxy)acetic acid with 2-(butan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the phenoxy or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1,1’-biphenyl)-2-ylacetamide: Similar structure but lacks the butan-2-yl and dimethylphenoxy groups.
N-(4-(tert-butylamino)phenyl)acetamide: Contains a tert-butylamino group instead of the butan-2-yl group.
N-(4-cyano-3-trifluoromethylphenyl)methacrylamide: Contains a cyano and trifluoromethyl group instead of the butan-2-yl and dimethylphenoxy groups.
Uniqueness
N-[2-(butan-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both butan-2-yl and dimethylphenoxy groups may enhance its stability, solubility, and bioactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-5-16(4)18-8-6-7-9-19(18)21-20(22)13-23-17-11-14(2)10-15(3)12-17/h6-12,16H,5,13H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAIRQFZBPPPNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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